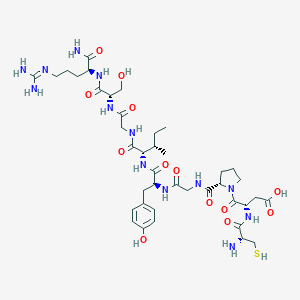![molecular formula C23H39N3O6 B034130 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide CAS No. 108495-00-7](/img/structure/B34130.png)
4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide, also known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various diseases. The compound has been found to have potential therapeutic effects in the treatment of cancer, autoimmune diseases, and inflammation.
Mechanism Of Action
4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide is a small molecule inhibitor that targets the protein bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide binds to the bromodomain of BRD4, preventing it from binding to acetylated histones and regulating gene expression.
Biochemical And Physiological Effects
4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide has been found to have various biochemical and physiological effects. In cancer, 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In autoimmune diseases, 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide has also been found to reduce tissue damage in animal models of autoimmune diseases.
Advantages And Limitations For Lab Experiments
One advantage of 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide is its specificity for BRD4. This allows for targeted inhibition of BRD4 and regulation of gene expression. However, one limitation of 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide is its low solubility, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further investigated.
Future Directions
There are several future directions for the research and development of 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide. One direction is to investigate its potential therapeutic effects in other diseases, such as cardiovascular disease and neurological disorders. Another direction is to develop more soluble analogs of 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide for better in vivo administration. Additionally, further studies are needed to investigate the potential toxicity of 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide and its long-term effects on gene expression.
Synthesis Methods
The synthesis of 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide involves several steps. The first step involves the preparation of 4-hydroxypiperidine-1-carboxylic acid, which is then reacted with 2-aminoethyl-1-amine to form 4-hydroxy-N-[2-aminoethyl]piperidine-1-carboxamide. This intermediate is then reacted with 4-[2-(2-methylpropoxy)ethoxy]phenol to form 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide.
Scientific Research Applications
4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide has been found to have potential therapeutic effects in the treatment of cancer, autoimmune diseases, and inflammation. In cancer, 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In autoimmune diseases, 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide has been found to reduce inflammation and prevent tissue damage. Inflammation is a common factor in many diseases, and 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide has been shown to have anti-inflammatory effects in various animal models.
properties
CAS RN |
108495-00-7 |
|---|---|
Product Name |
4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide |
Molecular Formula |
C23H39N3O6 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C23H39N3O6/c1-18(2)16-30-13-14-31-21-3-5-22(6-4-21)32-17-20(28)15-24-9-10-25-23(29)26-11-7-19(27)8-12-26/h3-6,18-20,24,27-28H,7-17H2,1-2H3,(H,25,29) |
InChI Key |
SAQQYSOYDQWBLI-UHFFFAOYSA-N |
SMILES |
CC(C)COCCOC1=CC=C(C=C1)OCC(CNCCNC(=O)N2CCC(CC2)O)O |
Canonical SMILES |
CC(C)COCCOC1=CC=C(C=C1)OCC(CNCCNC(=O)N2CCC(CC2)O)O |
synonyms |
H 201-70 H201-70 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



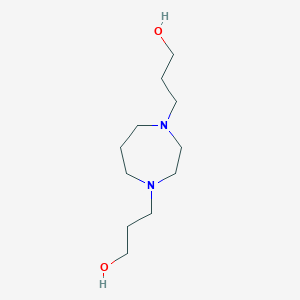
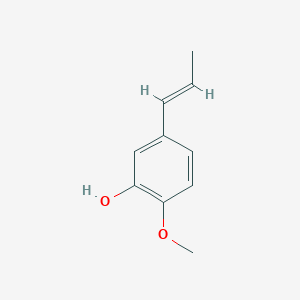
![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)

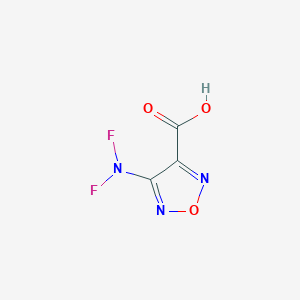
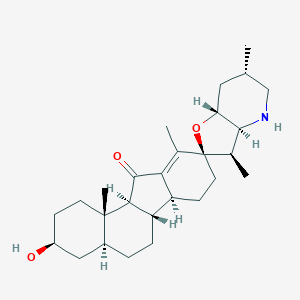
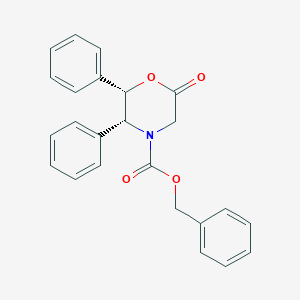
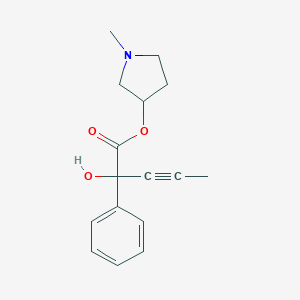
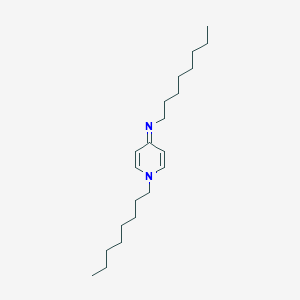
![3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one](/img/structure/B34072.png)
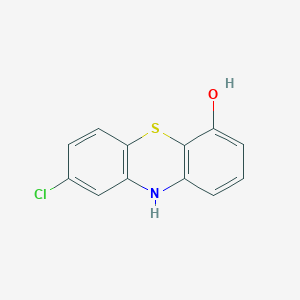
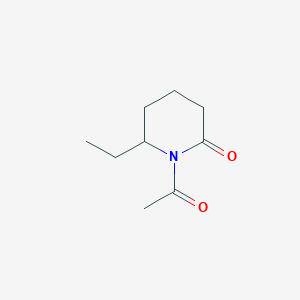
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B34075.png)
